REACTION_CXSMILES
|
[C:1]([CH:5]1[CH2:10][CH2:9][C:8](=[O:11])[CH2:7][CH2:6]1)([O:3][CH3:4])=[O:2].[CH:12]1[CH:17]=CC=CC=1.C1(C)C=CC(S(O)(=O)=[O:25])=CC=1>C(O)CO>[CH2:17]1[O:25][C:8]2([CH2:9][CH2:10][CH:5]([C:1]([O:3][CH3:4])=[O:2])[CH2:6][CH2:7]2)[O:11][CH2:12]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C1CCC(CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
4-carbomethoxy-1-cyclohexanone ethylene ketal[4]
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 189.7 g
|
Type
|
TEMPERATURE
|
Details
|
at reflux under a Dean-Stark trap for about 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
WASH
|
Details
|
the solution is washed with saturated aqueous sodium bicarbonate and brine
|
Type
|
CUSTOM
|
Details
|
is evaporated to dryness
|
Type
|
DISTILLATION
|
Details
|
is distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
to give 231.8 g
|
Name
|
|
Type
|
|
Smiles
|
C1COC2(CCC(CC2)C(=O)OC)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |